1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. These compounds are characterized by the presence of a naphthalene ring system with an amine group attached. The specific structure of this compound includes additional functional groups such as chloro and benzyloxy groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, chlorinating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted naphthylamine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler analog without the additional functional groups.
2-Naphthylamine: Another naphthylamine isomer with different properties.
Chlorobenzyloxy derivatives: Compounds with similar benzyloxy and chloro groups.
Uniqueness
The unique combination of functional groups in 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride imparts distinct chemical and biological properties. These may include enhanced reactivity, specific binding affinities, or unique pharmacological effects.
Properties
CAS No. |
67293-10-1 |
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Molecular Formula |
C19H22Cl3NO |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
[8-chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c1-22(2)17-5-3-4-15-18(11-10-16(21)19(15)17)23-12-13-6-8-14(20)9-7-13;/h6-11,17H,3-5,12H2,1-2H3;1H |
InChI Key |
SATMOLPDFBKPND-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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